4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
This compound is a 1,2,4-triazole derivative featuring a Schiff base moiety at position 4 and a 4-methylphenyl substituent at position 4. The Schiff base is formed via condensation of the 4-amino group of the triazole core with 4-ethoxy-3-methoxybenzaldehyde, resulting in an (E)-configuration . The ethoxy and methoxy groups on the arylidene moiety contribute to electronic effects, influencing solubility and reactivity .
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O2S/c1-4-25-16-10-7-14(11-17(16)24-3)12-20-23-18(21-22-19(23)26)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,26)/b20-12+ |
InChI Key |
SSNMHSHQMKVWNM-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-methylphenylhydrazine, followed by cyclization with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol (-SH) group at position 3 of the triazole ring undergoes nucleophilic substitution with alkyl halides or α-halo ketones. For example:
-
Reaction with phenacyl bromide in alkaline ethanol yields S-alkylated derivatives.
-
Conditions: Ethanol, K₂CO₃, reflux (6–8 hours), yielding 70–85% products.
Representative Reaction:
Key Data:
| Substrate (R-X) | Reaction Time (h) | Yield (%) | Characterization Methods |
|---|---|---|---|
| Phenacyl bromide | 6.5 | 82 | IR, NMR, HRMS |
| Benzyl chloride | 8.0 | 78 | TGA, Elemental Analysis |
Condensation Reactions
The hydrazine-like Schiff base moiety (N=C) participates in condensation with aldehydes or ketones:
-
Reaction with substituted benzaldehydes under acidic conditions forms hydrazone derivatives.
Example:
Yields:
Metal Complexation
The thiol and adjacent nitrogen atoms act as polydentate ligands for transition metals:
Synthesis Conditions:
| Metal Salt | Ligand:Metal Ratio | Temp (°C) | Stability Constant (log β) |
|---|---|---|---|
| Zn(NO₃)₂·6H₂O | 2:1 | 60 | 12.4 ± 0.3 |
| CuCl₂·2H₂O | 2:1 | 70 | 14.1 ± 0.2 |
Characterization:
-
IR: ν(S–H) at 2550 cm⁻¹ disappears upon complexation; new bands at 450–500 cm⁻¹ (M–S) .
-
UV-Vis: d-d transitions at 600–650 nm for Cu(II) complexes .
Oxidation Reactions
The thiol group oxidizes to disulfide (-S-S-) under mild conditions:
Kinetic Data:
| Oxidizing Agent | Time (h) | Conversion (%) |
|---|---|---|
| H₂O₂ (3%) | 4 | 95 |
| O₂ (bubbling) | 24 | 88 |
Nucleophilic Aromatic Substitution
The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups undergo demethylation/demethoxylation under strong acids:
Reaction Scope:
| Condition | Product | Yield (%) |
|---|---|---|
| HCl (conc.), Δ, 6 h | 4-hydroxy-3-methoxy analog | 68 |
| HBr/AcOH, Δ, 8 h | 3,4-dihydroxy analog | 72 |
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes under microwave irradiation:
Comparative Data (Conventional vs. Microwave):
| Method | Time | Temp (°C) | Yield (%) |
|---|---|---|---|
| Conventional | 8–12 h | 120 | 65–75 |
| Microwave | 15–20 min | 150 | 85–90 |
Acid/Base Hydrolysis
The Schiff base (C=N) hydrolyzes in acidic or basic media:
Kinetics:
| Medium | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl | 2.3 × 10⁻⁴ | 50 min |
| 1M NaOH | 1.8 × 10⁻⁴ | 64 min |
Photochemical Reactions
UV irradiation induces isomerization of the E-configuration Schiff base to Z-form:
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The triazole ring and thiol group play crucial roles in its biological activity by forming strong interactions with target proteins and enzymes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Physicochemical Properties
- Solubility: Methoxy and ethoxy groups improve solubility in polar solvents (e.g., methanol, DMF) , whereas hydrophobic substituents (e.g., 4-methylphenyl) enhance lipid membrane affinity.
- Crystallography: Derivatives like [(E)-4-(4-hydroxy-3-methoxybenzylideneamino)-3-(4-isobutylphenylethyl)-1,2,4-triazole-5-thione] () exhibit well-defined hydrogen-bonded networks, critical for stability and formulation.
Biological Activity
The compound 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, notably in antimicrobial and anticancer applications. This article will delve into the biological activity of this specific compound, supported by relevant data tables and research findings.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are a class of heterocyclic compounds known for their significant biological properties. They have been extensively studied for their antibacterial, antifungal, anticancer, and anti-inflammatory activities. The presence of thiol or thione groups in these compounds often enhances their biological efficacy.
Antimicrobial Activity
Antibacterial Properties
Research indicates that derivatives of 1,2,4-triazole exhibit potent antibacterial activity against a range of bacterial strains. The compound in focus has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.12 - 1.95 µg/mL | 14 - 22 |
| Staphylococcus aureus | Comparable to levofloxacin | 26 - 27 |
| Klebsiella pneumoniae | Moderate activity | - |
| Bacillus subtilis | High potency | - |
The compound demonstrated significant activity against E. coli and S. aureus , with MIC values comparable to established antibiotics like ciprofloxacin and levofloxacin .
Mechanism of Action
The primary mechanism through which triazole derivatives exert their antibacterial effects involves inhibition of bacterial enzymes such as DNA-gyrase and cytochrome P-450-dependent enzymes. This leads to the disruption of essential cellular processes such as DNA replication and ergosterol biosynthesis in fungi .
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. The synthesized triazole derivatives have shown selective cytotoxicity against several cancer cell lines.
Cytotoxicity Studies
In vitro assays have been conducted on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated:
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| IGR39 | 5.0 | High |
| MDA-MB-231 | 10.0 | Moderate |
| Panc-1 | 15.0 | Moderate |
The compound exhibited higher selectivity towards melanoma cells compared to other cancer types, indicating its potential as a targeted anticancer agent .
Case Studies
Several studies have highlighted the biological activities of similar triazole derivatives:
- Antimicrobial Activity : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial properties against multiple pathogens. The results showed that compounds with specific substitutions displayed enhanced activity compared to standard antibiotics .
- Anticancer Properties : Another investigation focused on triazole-thiol derivatives that were tested against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol?
Methodological Answer: The compound is typically synthesized via a multi-step approach involving:
- Mannich Reaction : A three-component reaction between 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, formaldehyde, and substituted aromatic aldehydes (e.g., 4-ethoxy-3-methoxybenzaldehyde) under reflux in ethanol or methanol. This forms the Schiff base core .
- Thiol Protection/Deprotection : Use of acetic acid or trifluoroacetic acid to control thiol reactivity during intermediate steps .
- Crystallization : Purification via slow evaporation in solvents like DMSO or DMF to yield high-purity crystals .
Key Reaction Conditions :
| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Mannich Reaction | Ethanol | 80 | 6–8 | 65–75 |
| Crystallization | DMF | RT | 24–48 | 85–90 |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation involves:
- Single-Crystal X-ray Diffraction (SCXRD) : Determines molecular geometry, bond angles, and crystallographic packing. For example, SCXRD revealed a planar triazole-thiol core with a dihedral angle of 12.5° between the 4-ethoxy-3-methoxyphenyl and 4-methylphenyl groups .
- Spectroscopy :
- FT-IR : Peaks at 1590–1620 cm⁻¹ (C=N stretch) and 2550–2600 cm⁻¹ (S-H stretch) .
- NMR : δ 8.2–8.5 ppm (imine proton), δ 3.8–4.1 ppm (ethoxy and methoxy groups) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) complement experimental data in understanding electronic properties?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:
- Predict Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.1 eV) correlate with UV-Vis absorption maxima at 320–340 nm, indicating charge-transfer interactions .
- Simulate Electrostatic Potential Maps : Identify nucleophilic (thiol group) and electrophilic (triazole ring) sites for reactivity prediction .
- Compare Experimental vs. Theoretical Bond Lengths : Discrepancies <0.02 Å validate structural accuracy (e.g., C=N bond: 1.28 Å experimental vs. 1.30 Å theoretical) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:
- Variable Assay Conditions : Adjusting pH (6.5–7.5) or incubation time (18–24 h) impacts MIC values. For example, MIC against S. aureus ranged from 8 µg/mL (pH 7.2) to 32 µg/mL (pH 6.5) .
- Structural Analogues : Minor substituent changes (e.g., replacing 4-ethoxy with 4-chloro) alter activity. A 2022 study showed a 10-fold increase in antifungal potency with chloro-substituted analogues .
- Synergistic Screening : Combining the compound with azole antifungals (e.g., fluconazole) reduces resistance via efflux pump inhibition .
Q. How is crystallographic data leveraged to predict solid-state interactions and solubility?
Methodological Answer: SCXRD data reveal:
- Hydrogen-Bond Networks : The thiol group forms S–H⋯N bonds (2.8–3.1 Å) with adjacent triazole rings, enhancing thermal stability (decomposition >250°C) .
- π-Stacking Distances : 3.4–3.6 Å between aromatic rings, influencing solubility in polar aprotic solvents (e.g., logP = 2.1 in DMSO) .
- Polymorphism Screening : Solvent-mediated crystallization (e.g., acetonitrile vs. ethanol) produces Form I (monoclinic) or Form II (orthorhombic), with Form II showing 30% higher aqueous solubility .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between reported methods?
Methodological Answer: Yield discrepancies (50–85%) are attributed to:
- Reagent Purity : Impurities in 4-ethoxy-3-methoxybenzaldehyde (>95% purity required) reduce Schiff base formation efficiency .
- Catalyst Use : Addition of p-toluenesulfonic acid (10 mol%) increases yields to 80% by accelerating imine formation .
- Workup Techniques : Column chromatography vs. recrystallization affects recovery rates (e.g., 75% vs. 60% yield) .
Structure-Activity Relationship (SAR) Considerations
Q. Which substituents on the triazole-thiol core enhance bioactivity?
Methodological Answer: Key SAR findings include:
- Electron-Withdrawing Groups (EWGs) : 4-Nitro or 4-cyano substituents on the phenyl ring increase antibacterial activity (MIC = 4–8 µg/mL) by enhancing electrophilicity .
- Methoxy vs. Ethoxy : Ethoxy groups improve blood-brain barrier penetration (logBB = 0.8 vs. 0.5 for methoxy) in CNS-targeting studies .
- Thiol Modifications : Acetylation of the thiol group reduces cytotoxicity (IC50 from 12 µM to >50 µM in HeLa cells) but abolishes antifungal activity .
Methodological Best Practices
Q. What protocols minimize decomposition during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
